1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
CAS No.:
Cat. No.: VC13473177
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23N3O |
|---|---|
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | 1-[(2S)-2-[[2-aminoethyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H23N3O/c1-3-13(8-6-12)9-11-5-4-7-14(11)10(2)15/h11H,3-9,12H2,1-2H3/t11-/m0/s1 |
| Standard InChI Key | JWJQPEPCFLVXRT-NSHDSACASA-N |
| Isomeric SMILES | CCN(CCN)C[C@@H]1CCCN1C(=O)C |
| SMILES | CCN(CCN)CC1CCCN1C(=O)C |
| Canonical SMILES | CCN(CCN)CC1CCCN1C(=O)C |
Introduction
1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a complex organic compound with a molecular formula of C11H23N3O. It is a specialty chemical with potential applications in various fields, including pharmaceuticals and research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an ethanone group, along with aminoethyl and ethylamino side chains.
Synonyms and CAS Numbers
-
Synonyms: 1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, (S)-1-(2-(((2-Aminoethyl)(ethyl)amino)methyl)pyrrolidin-1-yl)ethanone.
-
CAS Numbers: There seems to be some confusion with CAS numbers, as different sources list different numbers (e.g., 1354019-21-8, 2090407-66-0) for similar compounds .
Synthesis and Preparation
The synthesis of this compound typically involves complex organic reactions, often starting with amino acids or similar precursors. The process may include steps such as alkylation, amination, and condensation reactions to form the desired structure. Temperature control, reaction time, and pH adjustments are crucial for optimizing yields and selectivity.
Potential Applications
1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, like other bioactive compounds, may have potential applications in pharmaceuticals due to its ability to interact with biological systems. The stereochemistry at the chiral center is important for its biological activity, as it influences interactions with biological targets.
Synthesis Parameters
| Parameter | Importance |
|---|---|
| Temperature Control | Crucial for reaction yield and selectivity |
| Reaction Time | Affects the completion and efficiency of the reaction |
| pH Adjustments | Essential for optimizing reaction conditions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume